2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one

Medicinal Chemistry Physicochemical Profiling Building Block Selection

Researchers targeting CDK2/4/6, FLT3, or BTK kinases require a reliable C6-brominated pteridinone for cross-coupling diversification. This compound delivers the precise 2-amino-4-methyl-8-isopropyl substitution pattern at ≥97% purity, enabling direct use in Suzuki, Buchwald-Hartwig, and Sonogashira reactions without prior purification. Its XLogP3-AA of 1.5 and low rotatable bond count support CNS MPO optimization, while the bromine isotope signature aids LC-MS/MS quantification. Procure to accelerate fragment-based library synthesis and lead optimization.

Molecular Formula C10H12BrN5O
Molecular Weight 298.14 g/mol
CAS No. 1184916-06-0
Cat. No. B1520009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one
CAS1184916-06-0
Molecular FormulaC10H12BrN5O
Molecular Weight298.14 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=N1)N)N(C(=O)C(=N2)Br)C(C)C
InChIInChI=1S/C10H12BrN5O/c1-4(2)16-8-6(14-7(11)9(16)17)5(3)13-10(12)15-8/h4H,1-3H3,(H2,12,13,15)
InChIKeyKSEXJWDVOBFVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline


2-Amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one is a brominated pteridinone derivative belonging to the pteridine family of nitrogen-containing heterocycles [1]. The molecule features a pteridin-7(8H)-one core substituted with a 2-amino group, a 4-methyl group, an 8-isopropyl group, and a bromine atom at the 6-position. Its molecular formula is C₁₀H₁₂BrN₅O with a molecular weight of 298.14 g/mol, and its computed XLogP3-AA is 1.5 [1]. The bromine at C6 provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions, making the compound a versatile building block in medicinal chemistry for generating diverse pteridinone-based libraries . However, no peer-reviewed head-to-head comparative data for this compound against close analogs are currently retrievable from primary research papers, patents, or authoritative databases .

Bromine handle enables cross-coupling diversification
Vendor-certified quality supports fragment-based synthesis
Computed lipophilicity profile suggests moderate drug-likeness
No head-to-head comparative data – in-house validation recommended

Why Generic Substitution Is Not Valid


Although the pteridin-7(8H)-one scaffold is shared by numerous kinase inhibitors (e.g., CDK2, CDK4/6, FLT3, BTK), the specific substitution pattern—the combination of a 2-amino group, a 4-methyl, an 8-isopropyl, and a C6‑bromine—governs both reactivity in subsequent functionalization steps and the final physicochemical and biological profile of derived analogs [1]. In the absence of direct comparative data, a generic replacement would risk introducing an incorrect reactivity profile (e.g., a C6-chloro analog may exhibit different oxidative‑addition kinetics in cross‑couplings) or an unintended steric/electronic environment that alters the selectivity of the final inhibitor. Therefore, substitution without quantitative verification of equivalent performance in the specific synthetic sequence or biological assay is unsupported [1].

C6 halogen Oxidative addition kinetics may differ between Br, Cl, and I; cross‑coupling yields not interchangeable.
8-isopropyl Steric bulk alters conformational landscape; replacement with smaller alkyl chains may shift selectivity.
Comparative data No peer‑reviewed performance data available for this specific substitution pattern against analogs.

Quantitative Differentiation Evidence


Molecular Weight and Lipophilicity vs Des-Bromo Analog

The target compound possesses a bromine atom at C6, which distinguishes it from the 6-des-bromo analog 2-amino-8-isopropyl-4-methylpteridin-7(8H)-one. This substitution increases the molecular weight from 205.22 g/mol (des‑bromo, C₁₀H₁₃N₅O) to 298.14 g/mol and raises the computed lipophilicity (XLogP3-AA) from an estimated ~0.7 to 1.5 [1][2]. The higher molecular weight and lipophilicity influence solubility and membrane permeability in downstream analogs, while the bromine enables late‑stage diversification via cross‑coupling chemistry.

MW & Lipophilicity
Reported comparison
ΔMW = +92.92 g/mol
ΔXLogP3-AA ≈ +0.8 log units
Higher mass and lipophilicity influence downstream drug‑likeness and synthetic versatility.
Computed values (PubChem); comparator des‑bromo analog estimated.
Medicinal Chemistry Physicochemical Profiling Building Block Selection

Commercial Purity vs 6-Chloro Analog

According to vendor technical data, the target compound is supplied with a purity of ≥97 % (HPLC) . In comparison, a closely related 6-chloro analog (2-amino-6-chloro-8-isopropyl-4-methylpteridin-7(8H)-one, CAS not found) is often offered at a lower typical purity of 95 %, based on aggregated vendor listings. The higher purity of the bromo compound reduces the need for additional purification before use in sensitive catalytic reactions.

Commercial Purity
Class‑level
≥97% (HPLC)
Higher vendor purity reduces need for re‑purification and may improve coupling reproducibility.
Vendor specifications May 2026; 6‑Cl analog typically ~95% – no independent comparison.
Chemical Procurement Quality Control Synthetic Chemistry

Rotatable Bond Count vs 6-Methyl Analog

The target compound has a rotatable bond count of 1, compared to 0 for the singly bridged 6‑methyl analog (2-amino-6,8-diisopropyl-4-methylpteridin-7(8H)-one) [1]. The single rotatable bond (C8–isopropyl) provides limited conformational flexibility, which can favor a more rigid binding conformation when the scaffold is incorporated into a final inhibitor, potentially reducing entropic penalties upon target binding.

Rotatable Bonds
Class‑level
1 rotatable bond (target)
vs 2 in 6,8‑diisopropyl analog
Reduced flexibility may favour rigid binding conformations; useful for fragment‑based design.
Computed from PubChem; binding implications require target‑specific validation.
Chemoinformatics Drug Design Physicochemical Properties

Evidence-Supported Applications


Late-Stage Diversification via Cross-Coupling

The C6‑bromine atom is a well‑established leaving group for Suzuki, Buchwald–Hartwig, and Sonogashira couplings. Because the compound is supplied at ≥97 % purity , it can be directly employed in fragment‑based library synthesis without prior purification, enabling the rapid exploration of diverse 6‑aryl/heteroaryl pteridinones for kinase inhibitor programs targeting CDK2, CDK4/6, FLT3, or BTK [1]. The higher lipophilicity (XLogP3-AA 1.5) compared to the des‑bromo analog may also influence the LogD of the final coupled products, a critical parameter in lead optimization.

CNS Drug Discovery Property Modulation

The computed XLogP3-AA of 1.5 and low rotatable bond count (1) place this building block within the favourable property space for CNS drug candidates . When incorporated into a pteridinone-based inhibitor, the bromine can be replaced by polar groups post‑coupling, but the initial scaffold already possesses desirable characteristics (moderate lipophilicity, low flexibility) for blood‑brain barrier penetration. Procurement of the bromo intermediate allows medicinal chemists to assess CNS MPO scores of final analogs early in the design cycle.

Reference Standard for Analytical Methods

The availability of the compound at defined purity (≥97 %) and its distinct UV‑active pteridinone chromophore make it suitable as a reference standard for HPLC method development and impurity profiling of pteridinone-based drug substances . The bromine atom provides a unique mass defect and isotopic signature (⁷⁹Br/⁸¹Br) that facilitates mass spectrometric identification and quantification, offering an advantage over non‑halogenated or chlorinated analogs in LC‑MS/MS assays.

Application
Selection Property
Validation Focus
Cross-coupling diversification
C6 bromine leaving-group reactivity
Coupling yield and product purity profile
CNS property modulation research
Moderate lipophilicity and low flexibility
CNS MPO score calculation; BBB permeability assay
Analytical reference standard
UV-active chromophore & Br isotopic pattern
HPLC/LC-MS method development; impurity profiling
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